REACTION_SMILES
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[C:1]1(=[O:8])[CH:2]=[CH:3][C:4](=[O:7])[CH:5]=[CH:6]1.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:10][CH2:11][O:12][C:13]([CH3:14])=[O:15].[ClH:9]>>[C:1]1(=[O:8])[CH:2]=[CH:3][C:4]([OH:7])([CH2:14][C:13]([O:12][CH2:11][CH3:10])=[O:15])[CH:5]=[CH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CC(=O)C=C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)CC1(O)C=CC(=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |